molecular formula C13H14N4O3S B5683444 METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE

METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE

Cat. No.: B5683444
M. Wt: 306.34 g/mol
InChI Key: WBOSKLYAPWRNEL-UHFFFAOYSA-N
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Description

METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of phenyl-1,2,4-triazoles.

Preparation Methods

The synthesis of METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate is then reacted with various reagents to introduce the sulfanyl and acetamido groups, followed by the final esterification step to form the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential as an antiviral, antimicrobial, and anticancer agent in various biological studies.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with high affinity to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

METHYL 2-{2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Biological Activity

Methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate is a compound of interest due to its potential biological activities. The structure includes a triazole moiety, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate typically involves the reaction of methyl benzoate derivatives with triazole-containing thiols. The process often employs catalysts such as triethylamine in solvent systems like ethanol or dimethylformamide (DMF), leading to products with varying yields depending on the reaction conditions.

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of compounds containing triazole rings. For instance, derivatives similar to methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate have exhibited significant activity against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways.

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction. In vitro studies demonstrate that these compounds can significantly reduce cell viability in several cancer lines.

Case Studies

  • Antibacterial Activity : A study investigated the antibacterial effects of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL, suggesting potent antibacterial activity.
  • Cytotoxic Effects : Another case study examined the cytotoxicity of related triazole compounds on human lung cancer cells (A549). The IC50 values were determined to be around 25 µM after 48 hours of treatment, indicating a dose-dependent response.

The biological activity of methyl 2-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetamido}benzoate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as cytochrome P450s involved in steroid biosynthesis in fungi.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can result in oxidative stress, triggering cell death mechanisms.

Data Summary

Biological ActivityObserved EffectsReference
AntibacterialMIC = 16 µg/mL
AnticancerIC50 = 25 µM
CytotoxicityDose-dependent

Properties

IUPAC Name

methyl 2-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-14-13(17-16-8)21-7-11(18)15-10-6-4-3-5-9(10)12(19)20-2/h3-6H,7H2,1-2H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOSKLYAPWRNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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